molecular formula C13H7ClO2 B14346267 2-Chloro-1-hydroxy-9H-fluoren-9-one CAS No. 91733-67-4

2-Chloro-1-hydroxy-9H-fluoren-9-one

Cat. No.: B14346267
CAS No.: 91733-67-4
M. Wt: 230.64 g/mol
InChI Key: UJYKSWZPSNGWCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-hydroxy-9H-fluoren-9-one is a chemical compound that belongs to the fluorenone family It is characterized by the presence of a chlorine atom and a hydroxyl group attached to the fluorenone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-hydroxy-9H-fluoren-9-one typically involves the chlorination of 1-hydroxy-9H-fluoren-9-one. The reaction is carried out using chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) in the presence of a suitable solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-chlorination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and solvents, with strict control over reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-hydroxy-9H-fluoren-9-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to remove the chlorine atom or convert the carbonyl group to a hydroxyl group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-chloro-9H-fluoren-9-one.

    Reduction: Formation of 2-chloro-1-hydroxy-9H-fluorene.

    Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

2-Chloro-1-hydroxy-9H-fluoren-9-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-hydroxy-9H-fluoren-9-one involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Hydroxy-9H-fluoren-9-one: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    2-Hydroxy-9H-fluoren-9-one: Similar structure but without the chlorine atom, leading to different chemical reactivity and biological activity.

    9H-Fluoren-9-one: The parent compound without hydroxyl or chlorine substituents, exhibiting different chemical properties.

Uniqueness

2-Chloro-1-hydroxy-9H-fluoren-9-one is unique due to the presence of both a chlorine atom and a hydroxyl group, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for versatile chemical modifications and applications in various fields.

Properties

CAS No.

91733-67-4

Molecular Formula

C13H7ClO2

Molecular Weight

230.64 g/mol

IUPAC Name

2-chloro-1-hydroxyfluoren-9-one

InChI

InChI=1S/C13H7ClO2/c14-10-6-5-8-7-3-1-2-4-9(7)12(15)11(8)13(10)16/h1-6,16H

InChI Key

UJYKSWZPSNGWCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C(=C(C=C3)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.